molecular formula C6H6F3N3O2 B11801279 Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B11801279
M. Wt: 209.13 g/mol
InChI Key: UKVKKMNSLPCTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent reaction conditions, leading to high-quality product output. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted triazoles.

Scientific Research Applications

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-trifluoromethyl-4H-1,2,4-triazole-3-thione: Similar structure but contains a thione group instead of a carboxylate ester.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of a triazole ring.

Uniqueness

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate is unique due to its combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

methyl 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H6F3N3O2/c1-12-3(4(13)14-2)10-11-5(12)6(7,8)9/h1-2H3

InChI Key

UKVKKMNSLPCTHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.